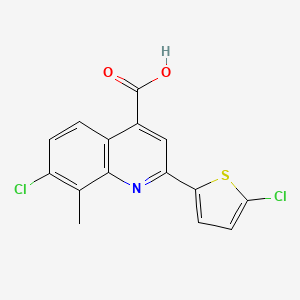

7-Chloro-2-(5-chlorothien-2-yl)-8-methylquinoline-4-carboxylic acid

Description

7-Chloro-2-(5-chlorothien-2-yl)-8-methylquinoline-4-carboxylic acid is a quinoline-based carboxylic acid derivative featuring a 5-chlorothiophene substituent at the 2-position and a methyl group at the 8-position of the quinoline core. Its structure combines electron-withdrawing (chlorine) and electron-donating (methyl) groups, which influence its electronic properties and interactions with biological targets .

Properties

IUPAC Name |

7-chloro-2-(5-chlorothiophen-2-yl)-8-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2NO2S/c1-7-10(16)3-2-8-9(15(19)20)6-11(18-14(7)8)12-4-5-13(17)21-12/h2-6H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJFBJMKOBCFSFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC=C(S3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-(5-chlorothien-2-yl)-8-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions starting from simpler precursors. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The reaction conditions are carefully controlled to ensure the formation of the desired quinoline core structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reduction reactions may involve hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products Formed:

Oxidation: Formation of quinone derivatives.

Reduction: Production of reduced quinoline derivatives.

Substitution: Introduction of various functional groups at different positions on the quinoline ring.

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a building block in the synthesis of more complex molecules, as a reagent in organic synthesis, and as a probe in biological studies to understand cellular processes

Mechanism of Action

The mechanism by which 7-Chloro-2-(5-chlorothien-2-yl)-8-methylquinoline-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinoline-4-carboxylic acid derivatives exhibit diverse biological activities modulated by substituents on the quinoline core and the aryl/heteroaryl groups at the 2-position. Below is a systematic comparison of the target compound with its closest analogs:

Thiophene-Based Analogs

a) 7-Chloro-2-(5-methylthien-2-yl)-8-methylquinoline-4-carboxylic acid

- Structural Difference : Replaces the 5-chloro group on the thiophene ring with a methyl group.

- Data: Molecular formula: C₁₆H₁₃ClNO₂S; Molecular weight: 317.79 .

b) 7-Chloro-2-(5-ethylthien-2-yl)-8-methylquinoline-4-carboxylic acid

- Structural Difference : Features an ethyl group instead of chlorine at the 5-position of the thiophene ring.

- Impact : The ethyl group enhances steric bulk and lipophilicity, which may improve membrane permeability but reduce solubility.

- Data: CAS: 777877-61-9; Molecular formula: C₁₇H₁₄ClNO₂S .

c) 7-Chloro-8-methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid

Phenyl-Based Analogs

a) 7-Chloro-2-(4-isobutylphenyl)-8-methylquinoline-4-carboxylic acid

- Structural Difference : Replaces thiophene with a 4-isobutylphenyl group.

- Impact : The bulky isobutyl group introduces significant steric hindrance, which could limit binding to narrow enzymatic pockets but enhance selectivity.

- Data : CAS: 863182-57-4; Molecular weight: 353.84 .

b) 7-Chloro-2-(3-isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid

- Structural Difference : Features a 3-isopropoxyphenyl group.

- Impact : The ether linkage improves solubility via hydrogen bonding, while the isopropyl group adds hydrophobicity.

- Data: CAS: 863185-07-3; Molecular formula: C₂₀H₁₈ClNO₃ .

c) 7-Chloro-2-(2-methoxyphenyl)-8-methylquinoline-4-carboxylic acid

Hybrid and Miscellaneous Analogs

a) 7-Chloro-2-(3,4-dimethylphenyl)-8-methylquinoline-4-carboxylic acid

- Structural Difference : Incorporates a 3,4-dimethylphenyl group.

b) 7-Chloro-2-(4-propoxyphenyl)-8-methylquinoline-4-carboxylic acid

Key Trends and Implications

Electronic Effects

Physicochemical Properties

Steric Considerations

- Bulky substituents (e.g., isobutyl) may limit conformational flexibility but enhance selectivity by excluding off-target interactions .

Biological Activity

7-Chloro-2-(5-chlorothien-2-yl)-8-methylquinoline-4-carboxylic acid, with the CAS number 862705-52-0, is a synthetic compound that has gained attention in pharmacological research. This article explores its biological activities, particularly its potential as an anticancer agent and its effects on various biological systems.

Chemical Structure and Properties

The compound has the following molecular formula: . Its structure features a quinoline core substituted with chlorine and thienyl groups, which are critical for its biological activity.

Biological Activity Overview

Recent studies have highlighted the diverse biological activities of 7-chloroquinoline derivatives, including this compound. The primary areas of interest include:

- Anticancer Activity : Several studies have demonstrated that derivatives of 7-chloroquinoline exhibit significant cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : Research indicates potential antibacterial and antifungal activities.

- Antimalarial Effects : Compounds in this class have been explored for their efficacy against malaria.

Anticancer Activity

One of the most significant findings regarding this compound is its anticancer potential. A study published in 2023 focused on a series of 7-chloroquinoline hydrazones, revealing that compounds with structural similarities to our target compound showed promising results in inhibiting cancer cell growth across multiple types:

Case Study: Cytotoxicity Against Cancer Cell Lines

The study evaluated the cytotoxicity of various derivatives against 60 different cancer cell lines, including those from leukemia, lung cancer, and breast cancer. Notably, several derivatives demonstrated submicromolar GI50 values, indicating potent activity:

| Compound | Cell Line | IC50 Value (µg/cm³) |

|---|---|---|

| Hydrazone I | SF-295 (CNS) | 0.688 |

| Hydrazone II | MCF-7 (Breast) | 0.500 |

| Hydrazone III | A549 (Lung) | 0.750 |

These results suggest that modifications to the quinoline structure can lead to enhanced anticancer properties.

Structure-Activity Relationship (SAR)

The effectiveness of 7-chloroquinoline derivatives can be attributed to specific structural features. The presence of electron-withdrawing groups (like chlorine) and the thienyl moiety are crucial for enhancing activity. The SAR analysis indicates that:

- Substituent Positioning : The position of substituents on the quinoline ring influences biological activity.

- Hydrophilicity vs. Lipophilicity : Balancing these properties is essential for cellular uptake and bioavailability.

Other Biological Activities

Beyond anticancer properties, this compound has shown promise in other areas:

- Antimicrobial Activity : Preliminary studies suggest that it possesses antibacterial properties against certain strains of bacteria.

Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.